

# Spectroscopic Analysis of Ternidazole Hydrochloride: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Ternidazole hydrochloride

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **Ternidazole hydrochloride**, a nitroimidazole antimicrobial agent. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational dataset for identification, characterization, and quality control.

## Chemical Structure and Properties

- IUPAC Name: 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol hydrochloride[1]
- Molecular Formula:  $C_7H_{11}N_3O_3 \cdot HCl$ [2]
- Molecular Weight: 221.64 g/mol [2][3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Ternidazole hydrochloride** by providing detailed information about the chemical environment of its hydrogen ( $^1H$ ) and carbon ( $^{13}C$ ) atoms.

## Predicted $^1H$ NMR Spectral Data

The proton NMR spectrum of **Ternidazole hydrochloride** is expected to show distinct signals corresponding to the protons of the imidazole ring, the propyl chain, and the methyl group. The predicted chemical shifts ( $\delta$ ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are summarized below.

Signal	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
H-4	~8.0	s	1H	Imidazole ring proton
H-1'	~4.5	t, J = 7.0 Hz	2H	-N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -OH
H-3'	~3.6	t, J = 6.0 Hz	2H	-N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -OH
H-2'	~2.2	p, J = 6.5 Hz	2H	-N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -OH
CH <sub>3</sub>	~2.5	s	3H	Imidazole ring methyl group
OH/NH <sup>+</sup>	broad s	2H	Hydroxyl and Imidazole N-H protons (exchangeable)	

## Predicted <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Signal	Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
C-2	~150	Imidazole ring C=N
C-5	~140	Imidazole ring C-NO <sub>2</sub>
C-4	~122	Imidazole ring CH
C-3'	~58	-CH <sub>2</sub> -CH <sub>2</sub> -OH
C-1'	~45	-N-CH <sub>2</sub> -CH <sub>2</sub> -
C-2'	~30	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
CH <sub>3</sub>	~14	Imidazole ring -CH <sub>3</sub>

## Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of **Ternidazole hydrochloride** is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of **Ternidazole hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D<sub>2</sub>O, or Methanol-d<sub>4</sub>). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d<sub>4</sub> acid sodium salt (TSP) for D<sub>2</sub>O.
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- <sup>1</sup>H NMR Acquisition:
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
  - Employ a relaxation delay of 1-5 seconds between scans.
- <sup>13</sup>C NMR Acquisition:

- Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-160 ppm).
- A higher number of scans will be necessary due to the low natural abundance of  $^{13}\text{C}$  (e.g., 1024-4096 scans).
- Use a relaxation delay of 2-10 seconds.
- Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative proton counts.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **Ternidazole hydrochloride** based on the absorption of infrared radiation at specific wavenumbers.

### Predicted IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3400-3200	Broad	O-H stretching (alcohol)
3150-3000	Medium	C-H stretching (aromatic/imidazole) and N-H stretching (hydrochloride salt)
2980-2850	Medium	C-H stretching (aliphatic)
1540-1500	Strong	N=O asymmetric stretching (nitro group)
1480-1440	Medium	C=N and C=C stretching (imidazole ring)
1370-1340	Strong	N=O symmetric stretching (nitro group)
1080-1040	Strong	C-O stretching (primary alcohol)

Data is inferred based on the IR spectrum of the related compound Tinidazole.[4]

## Experimental Protocol for FT-IR Spectroscopy

- **Sample Preparation:** The solid sample of **Ternidazole hydrochloride** can be analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer is used for the analysis.
- **Data Acquisition:**
  - Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
  - Place the sample for analysis and collect the sample spectrum.
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is usually recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Ternidazole hydrochloride**, which aids in confirming its structure.

## Predicted Mass Spectral Data

- **Molecular Ion ( $M^+$ ):** The protonated molecule  $[M+H]^+$  is expected at  $m/z$  186.08 (for the free base).
- **Major Fragment Ions:** The fragmentation pattern is likely to involve the cleavage of the propanol side chain.

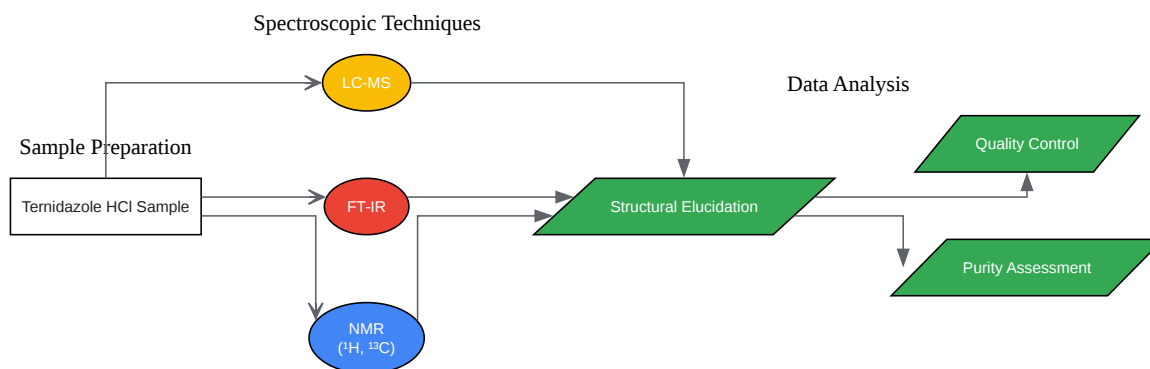
m/z	Predicted Fragment
128	$[M+H - CH_2CH_2OH]^+$
112	$[M+H - CH_2CH_2OH - O]^+$
98	$[M+H - CH_2CH_2OH - NO]^+$
59	$[CH_2CH_2OH]^+$

## Experimental Protocol for LC-MS

- Sample Preparation: Prepare a dilute solution of **Ternidazole hydrochloride** in a suitable solvent such as methanol or acetonitrile/water mixture.
- Chromatography:
  - Column: A C18 reverse-phase column is typically used.
  - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Mass Spectrometry:
  - Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
  - Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
  - Data Acquisition: Acquire full scan mass spectra to identify the molecular ion. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragment ion spectra.

## Visualizations

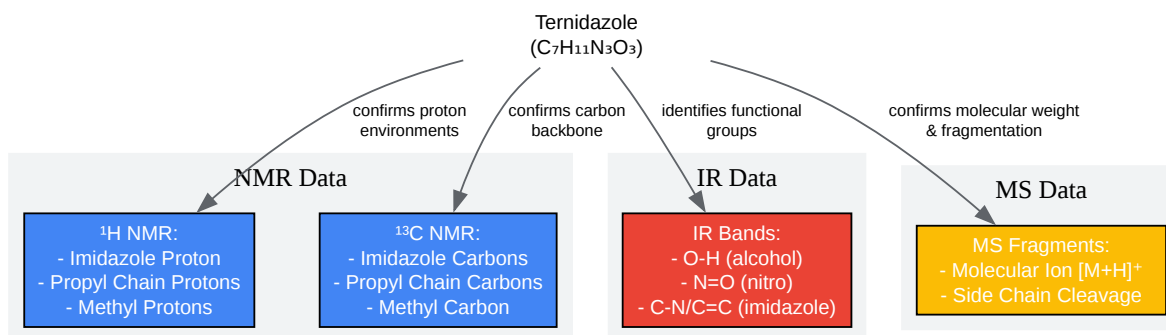
### Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of **Ternidazole hydrochloride**.

## Structural Information from Spectroscopic Data



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Caption: Correlation of **Ternidazole hydrochloride**'s structure with spectroscopic data.

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